An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylpyridine-4-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylpyridine-4-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 2-amino-N,N-dimethylpyridine-4-sulfonamide. As a molecule integrating the structural features of both an aminopyridine and a sulfonamide, it holds potential for applications in medicinal chemistry and drug development. This document outlines the predicted properties, detailed experimental protocols for their empirical determination, a plausible synthetic route, and key analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's chemical nature.
Introduction
2-amino-N,N-dimethylpyridine-4-sulfonamide is a unique chemical entity for which there is a scarcity of published experimental data. Its structure, featuring a 2-aminopyridine moiety, which is known to interact with various biological targets, and a sulfonamide group, a classic pharmacophore, suggests its potential as a scaffold in drug design. The N,N-dimethyl substitution on the sulfonamide may influence its solubility, membrane permeability, and metabolic stability. A thorough understanding of its physicochemical properties is paramount for any future development and application.
Predicted Physicochemical Properties
Due to the novelty of 2-amino-N,N-dimethylpyridine-4-sulfonamide, the following physicochemical properties have been estimated using established computational models and a critical analysis of structurally related compounds. These in silico predictions serve as a valuable starting point for experimental design.
| Property | Predicted Value | Scientific Rationale and Comparative Analysis |
| Molecular Formula | C₇H₁₁N₃O₂S | Derived from the chemical structure. |
| Molecular Weight | 201.25 g/mol | Calculated from the molecular formula. |
| pKa (acidic) | ~8-9 | The sulfonamide proton in related aromatic sulfonamides typically exhibits weak acidity.[1] |
| pKa (basic) | ~6.5-7.5 | The 2-aminopyridine moiety is basic. The pKa of 2-aminopyridine is 6.86.[2][3] The electron-withdrawing sulfonamide group at the 4-position is expected to slightly decrease the basicity of the pyridine nitrogen. |
| logP | 0.5 - 1.5 | This prediction balances the hydrophilicity of the amino and sulfonamide groups with the lipophilicity of the pyridine ring and dimethyl groups. Computational models for logP prediction are well-established.[4][5] |
| Aqueous Solubility | Moderately Soluble | Solubility is expected to be pH-dependent due to the presence of both acidic and basic centers. Sulfonamide solubility is known to be influenced by pH.[6][7] |
| Melting Point | 150 - 180 °C | Based on the melting points of structurally similar aminopyridines and sulfonamides.[8][9] |
Experimental Protocols for Physicochemical Characterization
The following section details robust experimental protocols for the empirical determination of the key physicochemical properties of 2-amino-N,N-dimethylpyridine-4-sulfonamide.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and distribution.
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-amino-N,N-dimethylpyridine-4-sulfonamide in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For more accurate results, utilize specialized software for pKa determination from potentiometric data.
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The use of both acidic and basic titrants is necessary to determine the pKa values of both the basic aminopyridine moiety and the weakly acidic sulfonamide group.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
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Preparation of Phases: Prepare a solution of 2-amino-N,N-dimethylpyridine-4-sulfonamide in n-octanol that has been pre-saturated with water. Also, prepare a buffered aqueous phase at a pH where the compound is predominantly in its neutral form (based on the determined pKa values).
-
Partitioning: Mix equal volumes of the n-octanol solution and the buffered aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality Behind Experimental Choices: The shake-flask method is the gold-standard for logP determination. Using pre-saturated solvents is crucial to ensure that the change in volume of the phases upon mixing is minimized. The choice of pH for the aqueous buffer is critical to measure the partitioning of the neutral species.
Diagram: logP Determination Workflow
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the bioavailability of a drug candidate.
Methodology: Equilibrium Shake-Flask Method
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Sample Preparation: Add an excess amount of solid 2-amino-N,N-dimethylpyridine-4-sulfonamide to a series of vials containing buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Filtration: Filter the solutions to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The concentration of the dissolved compound represents the solubility at that specific pH.
Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility. Using a range of pH values is essential to understand the solubility profile of an ionizable compound.
Determination of Melting Point
The melting point is a key indicator of a compound's purity and is also related to its crystal lattice energy.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the crystalline compound into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.
Causality Behind Experimental Choices: DSC provides a more accurate and reproducible determination of the melting point compared to the traditional capillary method and can also provide information about phase transitions and purity.
Synthesis and Characterization
A plausible synthetic route and the expected analytical characterization are outlined below.
Proposed Synthesis
A potential synthetic route to 2-amino-N,N-dimethylpyridine-4-sulfonamide could involve the chlorosulfonation of 2-aminopyridine followed by amination with dimethylamine.
Diagram: Proposed Synthetic Pathway
Caption: A potential two-step synthesis of the title compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a broad singlet for the amino protons, and a singlet for the N,N-dimethyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and sulfonamide groups.
-
¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the pyridine ring and the methyl groups of the dimethylsulfonamide.
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group (typically two bands), and the aromatic C-H and C=C stretching of the pyridine ring.[10][11][12]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Stability Assessment
The chemical stability of a compound is a critical factor in its development as a pharmaceutical agent.
Hydrolytic Stability
Methodology:
-
Incubation: Incubate solutions of the compound in buffers at different pH values (e.g., acidic, neutral, and basic) and at a controlled temperature.
-
Time-Point Analysis: At various time points, withdraw aliquots and quench any further degradation.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Thermal Stability
Methodology:
-
Stress Conditions: Expose the solid compound to elevated temperatures for a defined period.
-
Analysis: Analyze the stressed sample for the appearance of degradation products and for the amount of the parent compound remaining, typically by HPLC.
Conclusion
This technical guide provides a comprehensive framework for the initial investigation of 2-amino-N,N-dimethylpyridine-4-sulfonamide. The predicted physicochemical properties, coupled with the detailed experimental protocols for their determination, offer a solid foundation for researchers. The proposed synthetic route and characterization methods will guide the initial chemical studies of this novel compound. A thorough understanding of these fundamental properties is essential for unlocking the potential of this and other new chemical entities in the field of drug discovery and development.
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